N,N-dibenzyl-2-(2-thienyl)acetamide
Description
N,N-Dibenzyl-2-(2-thienyl)acetamide is a substituted acetamide featuring a thiophene ring (2-thienyl group) at the α-position of the acetamide backbone and two benzyl groups attached to the nitrogen atom. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H19NOS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H19NOS/c22-20(14-19-12-7-13-23-19)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-13H,14-16H2 |
InChI Key |
PYOBRNWRMOSNLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
- N-(2-Thienyl)acetamide : A simpler analog lacking the dibenzyl groups. Its ¹H NMR (DMSO-d₆) shows a singlet for the NH proton (δ 11.1) and a thienyl multiplet (δ 6.90–6.61), indicating reduced steric hindrance compared to the dibenzyl derivative. The absence of benzyl groups simplifies synthesis but may reduce stability .
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide: Features a bromophenyl group instead of dibenzyl substituents. Crystallographic studies of similar compounds reveal planar acetamide backbones with intermolecular hydrogen bonding, which may differ in the dibenzyl variant due to steric effects .
- Molecular weight (310.39 g/mol) is lower than the dibenzyl derivative, which likely has a higher mass (~380–400 g/mol) due to the two benzyl groups .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| N,N-Dibenzyl-2-(2-thienyl)acetamide | C₂₁H₂₁NOS | Dibenzyl, 2-thienyl | ~347.46 | High steric bulk, lipophilic |
| N-(2-Thienyl)acetamide | C₆H₇NOS | None (simple acetamide) | 141.19 | Planar structure, NH proton |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | C₁₂H₁₀BrNOS | 4-Bromophenyl, 2-thienyl | 296.19 | Electrophilic Br, crystalline |
| N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide | C₁₃H₁₄N₂O₃S₂ | Sulfonamide, 2-thienyl | 310.39 | Hydrophilic, enzyme inhibitory |
Spectroscopic and Crystallographic Data
- N-(2-Thienyl)acetamide: ¹³C NMR shows a carbonyl signal at δ 166.2, typical for acetamides.
- Crystal Structures : N-(4-Bromophenyl)-2-(2-thienyl)acetamide forms hydrogen-bonded dimers in the solid state. The dibenzyl variant may exhibit less efficient packing due to steric hindrance, impacting solubility and melting point .
Pharmacological and Functional Activities
- Enzyme Inhibition : Compounds like N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide are evaluated for acetylcholinesterase (AChE) inhibition. The dibenzyl group’s lipophilicity could enhance blood-brain barrier penetration, though this remains speculative without direct data .
- Cytotoxicity: Derivatives such as 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide show activity against cancer cell lines (A-549, MCF-7). The dibenzyl compound’s bioactivity would depend on substituent interactions with cellular targets .
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